molecular formula C7H10ClN2O+ B11954805 2-Pyridin-1-ium-1-ylacetamide;hydrochloride

2-Pyridin-1-ium-1-ylacetamide;hydrochloride

Cat. No.: B11954805
M. Wt: 173.62 g/mol
InChI Key: IMJBHWDMQIYCEI-UHFFFAOYSA-O
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Description

2-Pyridin-1-ium-1-ylacetamide;hydrochloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in organic synthesis and pharmaceutical chemistry. The compound is characterized by the presence of a pyridinium ring, which is a six-membered aromatic ring containing a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride typically involves the reaction of pyridine with acetamide under acidic conditions to form the pyridinium salt. The reaction is usually carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the chloride ion necessary for the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-1-ium-1-ylacetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridinium salts.

Scientific Research Applications

2-Pyridin-1-ium-1-ylacetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The pyridinium ring can interact with nucleophilic sites on enzymes and other proteins, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium chloride: Similar structure but lacks the acetamide group.

    N-Methylpyridinium iodide: Contains a methyl group instead of the acetamide group.

    Pyridinium bromide: Similar structure but with a bromide ion instead of chloride.

Uniqueness

2-Pyridin-1-ium-1-ylacetamide;hydrochloride is unique due to the presence of both the pyridinium ring and the acetamide group

Properties

Molecular Formula

C7H10ClN2O+

Molecular Weight

173.62 g/mol

IUPAC Name

2-pyridin-1-ium-1-ylacetamide;hydrochloride

InChI

InChI=1S/C7H8N2O.ClH/c8-7(10)6-9-4-2-1-3-5-9;/h1-5H,6H2,(H-,8,10);1H/p+1

InChI Key

IMJBHWDMQIYCEI-UHFFFAOYSA-O

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)N.Cl

Origin of Product

United States

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